Bienvenue dans la boutique en ligne BenchChem!

17-phenyl trinor Prostaglandin A2

Data Gap Analysis Prostaglandin Research Novel Compound Characterization

17-phenyl trinor Prostaglandin A2 (CAS: 38315-51-4; CHEBI:193300) is a synthetic analog of Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin subfamily. This compound features a phenyl ring substitution at the ω-chain terminus, a structural modification known to enhance metabolic stability and receptor binding affinity in certain prostaglandin series.

Molecular Formula C23H28O4
Molecular Weight 368.5 g/mol
Cat. No. B586179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-phenyl trinor Prostaglandin A2
Synonyms17-phenyl trinor PGA2
Molecular FormulaC23H28O4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
InChIInChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1
InChIKeyPBMAXTSZSCARIG-YPINUJMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17-phenyl trinor Prostaglandin A2: A 17-Phenyl Modified Prostaglandin A2 Analog with Documented Solubility Data for Research Procurement


17-phenyl trinor Prostaglandin A2 (CAS: 38315-51-4; CHEBI:193300) is a synthetic analog of Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin subfamily [1]. This compound features a phenyl ring substitution at the ω-chain terminus, a structural modification known to enhance metabolic stability and receptor binding affinity in certain prostaglandin series [1][2]. In contrast to extensively characterized 17-phenyl-trinor analogs in the PGE2 and PGF2α series, 17-phenyl trinor PGA2 is a research-use-only compound with documented solubility parameters but minimal published biological activity data as of 2026 .

Why Generic Prostaglandin A2 or PGE2/PGF2α Analogs Cannot Substitute for 17-phenyl trinor PGA2 in Targeted Investigations


Prostaglandin receptor pharmacology exhibits stringent structure-activity relationships, wherein modifications to the cyclopentenone ring (characteristic of PGA2 versus PGE2) or ω-chain substitutions produce divergent receptor activation profiles [1]. The 17-phenyl-trinor PGE2 analog demonstrates EP1 and EP3 receptor agonist activity, while 17-phenyl-trinor PGF2α is a potent FP receptor agonist [2]. Patent literature specifically claims 17-phenyl-18,19,20-trinor-PGA2 for therapeutic applications distinct from its PGE2 and PGF2α counterparts, including compositions for treating psoriasis [3]. Consequently, substituting 17-phenyl trinor PGA2 with a PGA2 analog lacking the 17-phenyl modification, or with 17-phenyl-trinor analogs of different prostaglandin classes, introduces uncharacterized variables in receptor activation, signaling pathway engagement, and tissue-specific pharmacology.

Procurement-Critical Quantitative Evidence for 17-phenyl trinor Prostaglandin A2: Solubility, Patented Applications, and Documented Data Gaps


Absence of Published Biological Activity Data: A Documented Selection Criterion

As of 2026, a major commercial supplier of 17-phenyl trinor PGA2 explicitly states: 'There are no published reports of the biological activity of 17-phenyl trinor PGA2 in the literature at this time' . This documented absence of biological activity data is a definitive procurement criterion: researchers seeking a well-characterized, literature-supported tool compound should select 17-phenyl trinor PGE2 or 17-phenyl trinor PGF2α instead; researchers requiring the PGA2 cyclopentenone core combined with the 17-phenyl ω-chain modification must be prepared for de novo characterization.

Data Gap Analysis Prostaglandin Research Novel Compound Characterization

Comparative Solubility Profile in Common Research Solvents

17-phenyl trinor PGA2 exhibits solubility parameters that enable flexible experimental formulation, with >100 mg/mL solubility in DMF, DMSO, and ethanol, but limited aqueous solubility of 0.8 mg/mL in PBS pH 7.2 . In contrast, PGA2 (the natural parent compound) is described as 'slightly soluble in water' without quantitative boundaries , while 17-phenyl trinor PGE2 shows >50 mg/mL in DMSO and ethanol but only ~1 mg/mL in DMF , a notable difference for DMF-based protocols.

Formulation In Vitro Assay Preparation Solubility Screening

Patented Therapeutic Indication for Psoriasis Treatment

Japanese Patent JP2008509994A (2008) specifically claims the use of 17-phenyl-18,19,20-trinor-PGA2 or derivatives thereof for the manufacture of a medicament for the treatment and/or alleviation of psoriasis [1]. The patent emphasizes that therapeutic amounts can be administered without or with only minimal side effects such as hyperemia, inflammation, or pain [1]. This patent claim distinguishes 17-phenyl trinor PGA2 from: (a) unmodified PGA2, which lacks this specific psoriasis patent claim; and (b) 17-phenyl-trinor PGF2α analogs (e.g., bimatoprost), which are clinically approved and patented for ocular hypertension and glaucoma rather than dermatological applications [2].

Psoriasis Dermatology Research Prostaglandin A2 Therapeutics

Structural Differentiation: Cyclopentenone Ring of PGA2 Versus Cyclopentane Ring of PGF2α and PGE2 Analogs

17-phenyl trinor PGA2 contains a cyclopentenone ring (C=C double bond conjugated to a ketone at the 9-position), whereas 17-phenyl trinor PGE2 contains a cyclopentane ring with 9-keto and 11-hydroxy substituents, and 17-phenyl trinor PGF2α contains a cyclopentane ring with 9α,11α-dihydroxy substituents [1]. This structural distinction directly impacts receptor pharmacology: PGA2 and its analogs are cyclopentenone prostaglandins with distinct signaling pathways compared to PGE2 (EP receptor) and PGF2α (FP receptor) analogs [2]. The 17-phenyl ω-chain modification confers enhanced metabolic stability and receptor binding in the PGF2α series (756% relative binding potency versus PGF2α) [3], but the combined effect of the 17-phenyl modification with the PGA2 cyclopentenone core on receptor pharmacology remains uncharacterized.

Cyclopentenone Prostaglandins Receptor Pharmacology Chemical Structure Differentiation

Comparative Potency Extrapolation from 17-Phenyl Trinor Prostaglandin Class Data

While direct potency data for 17-phenyl trinor PGA2 are unavailable, class-level data from Miller et al. (1975) demonstrates that the 17-phenyl ω-chain modification produces divergent potency effects across prostaglandin classes: 17-phenyl-trinor PGF2α was 5× more potent than PGF2α in rat blood pressure pressor response and 90× more potent in hamster antifertility assay, while 17-phenyl-trinor PGE2 was only 4.4× more potent than PGE2 in the hamster antifertility assay (ED50 = 350 µg/kg) and actually less potent in stimulating gerbil colon and rat uterus [1][2]. For the PGA2 series specifically, no such comparative potency data exist, underscoring that potency trends observed in the PGE2 and PGF2α series cannot be assumed to extrapolate to the PGA2 cyclopentenone class .

Potency Comparison Prostaglandin Pharmacology Class-Effect Analysis

Defined Research Application Scenarios for 17-phenyl trinor Prostaglandin A2 Based on Documented Evidence


Psoriasis and Dermatological Inflammation Preclinical Investigation

This compound is specifically claimed in Japanese Patent JP2008509994A for the treatment and/or alleviation of psoriasis, with the patent emphasizing administration of therapeutic amounts without or with minimal side effects such as hyperemia, inflammation, or pain [1]. Researchers conducting preclinical studies on prostaglandin-mediated mechanisms in psoriatic skin inflammation, keratinocyte proliferation, or cutaneous immunomodulation may procure this compound based on this patent-validated therapeutic rationale, which is unavailable for other 17-phenyl-trinor prostaglandin analogs or unmodified PGA2.

Structure-Activity Relationship Studies of the 17-Phenyl ω-Chain Modification Across Prostaglandin Classes

17-phenyl trinor PGA2 enables direct structural comparisons with 17-phenyl trinor PGE2 (EP receptor agonist) and 17-phenyl trinor PGF2α (FP receptor agonist; 756% binding vs. PGF2α) [2][3]. This cross-class comparison is essential for deconvoluting the contribution of the cyclopentenone core versus the 17-phenyl ω-chain to receptor selectivity, metabolic stability, and functional activity. Procurement is warranted for laboratories engaged in systematic prostaglandin SAR studies, with the understanding that users must independently generate biological activity data .

Cyclopentenone Prostaglandin Mechanistic Studies

As a member of the cyclopentenone prostaglandin subclass, 17-phenyl trinor PGA2 provides a tool for investigating pathways distinct from those mediated by classical EP and FP receptors [2]. Cyclopentenone prostaglandins are known to exert anti-inflammatory and anti-proliferative effects through mechanisms including PPARγ activation, NF-κB inhibition, and covalent modification of cellular proteins [2]. The 17-phenyl ω-chain modification confers metabolic stability advantages demonstrated in other prostaglandin series [3], making this analog a candidate for studies requiring sustained cyclopentenone prostaglandin signaling without the rapid metabolic degradation characteristic of natural PGA2.

Novel Compound Characterization and Method Development

The documented absence of published biological activity data for 17-phenyl trinor PGA2 positions this compound for de novo characterization studies. Its defined solubility profile (>100 mg/mL in DMF, DMSO, ethanol; 0.8 mg/mL in PBS pH 7.2) facilitates assay development and formulation optimization. Procurement is appropriate for laboratories equipped to perform receptor binding screens, functional assays, and metabolic stability assessments, with the explicit understanding that this compound is not a literature-validated tool compound and requires complete characterization before experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-phenyl trinor Prostaglandin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.